molecular formula C13H13NO4 B3291001 (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid CAS No. 869116-13-2

(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid

Cat. No. B3291001
M. Wt: 247.25
InChI Key: SFMVOEWWTJZRNL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid (Boc-L-AP4) is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications.

Mechanism Of Action

(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid acts as a positive allosteric modulator of mGluR4, leading to the inhibition of glutamate release and the reduction of synaptic transmission. This results in the suppression of neuronal excitability and the attenuation of various neurological symptoms.

Biochemical And Physiological Effects

(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid has been shown to have a variety of biochemical and physiological effects, including the reduction of seizure activity, the attenuation of neuropathic pain, and the improvement of motor function in Parkinson's disease models. The compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

One of the primary advantages of (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid is its specificity for mGluR4, which allows for targeted modulation of glutamate release and synaptic transmission. However, one limitation is the difficulty in synthesizing the compound, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
In conclusion, (S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its specificity for mGluR4 and neuroprotective effects make it an attractive target for further research and development.

Scientific Research Applications

(S)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and Parkinson's disease. The compound is known to act as an agonist of the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of glutamate release and synaptic transmission.

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVOEWWTJZRNL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pra-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Pehere - 2012 - digital.library.adelaide.edu.au
Chapter One introduces the concept of peptide 'secondary structure' with an emphasis on β-strand geometry in macrocycles. This structural design is crucial for targeting different …
Number of citations: 2 digital.library.adelaide.edu.au

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